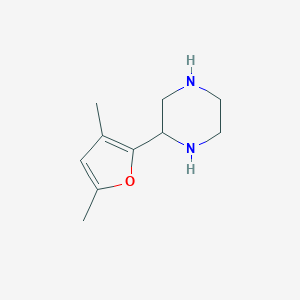

2-(3,5-Dimethylfuran-2-YL)piperazine

説明

2-(3,5-Dimethylfuran-2-YL)piperazine (CAS: 111781-41-0) is a piperazine derivative featuring a 3,5-dimethylfuran substituent at the 2-position of the piperazine ring. Its molecular structure (C₁₀H₁₆N₂O) combines the six-membered piperazine ring with a fused dimethylfuran moiety, which introduces steric and electronic modifications compared to simpler arylpiperazines . The compound’s furan ring, with its oxygen heteroatom and methyl groups, may influence solubility, lipophilicity, and receptor binding profiles.

特性

CAS番号 |

111781-41-0 |

|---|---|

分子式 |

C10H16N2O |

分子量 |

180.25 g/mol |

IUPAC名 |

2-(3,5-dimethylfuran-2-yl)piperazine |

InChI |

InChI=1S/C10H16N2O/c1-7-5-8(2)13-10(7)9-6-11-3-4-12-9/h5,9,11-12H,3-4,6H2,1-2H3 |

InChIキー |

SCULCRLNGGNHKH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(O1)C2CNCCN2)C |

正規SMILES |

CC1=CC(=C(O1)C2CNCCN2)C |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparisons with Analogous Piperazine Derivatives

Substituent Effects on Solubility and Physicochemical Properties

The solubility of piperazine derivatives is highly dependent on substituent type, position, and spacer groups. For example:

- Direct attachment of aryl groups: Compounds like 8a (N-phenylpiperazinyl-quinolone) exhibit low solubility (<20 μM at pH 2.0 and 6.5) due to reduced polarity .

- Spacer groups : Ethylene or methylene spacers between piperazine and core structures (e.g., 8ac, 8ad) improve solubility (>80 μM) by increasing flexibility and reducing planar rigidity .

- 2-(3,5-Dimethylfuran-2-YL)piperazine : The absence of a spacer and the hydrophobic dimethylfuran group suggest moderate solubility, comparable to directly attached arylpiperazines. The furan oxygen may slightly enhance polarity, but steric hindrance from methyl groups could limit aqueous solubility.

Table 1: Solubility and Substituent Relationships

Receptor Binding and Pharmacological Activity

Serotonin Receptor (5-HT1A) and Transporter (SERT) Affinity

- Homopiperazine vs. Piperazine : Homopiperazine derivatives (e.g., compound 3) show higher 5-HT1A/SERT binding than piperazine analogs (e.g., compound 7), emphasizing the role of ring size in receptor compatibility .

- Substituent position : In COVID-19 PLpro inhibitors, 4-methylpiperazine (compound 2) exhibits superior activity (IC₅₀ <0.015 μM) compared to 2- or 3-methyl analogs, highlighting positional sensitivity .

- 2-(3,5-Dimethylfuran-2-YL)piperazine: The 2-position furan substituent may sterically hinder interactions with receptors optimized for para-substituted aryl groups (e.g., 4-chlorophenyl in ).

Table 2: Binding Affinity Trends

Anticancer and Antiproliferative Potential

Piperazine derivatives with aromatic substituents demonstrate variable anticancer activity:

Key Differentiators and Unresolved Questions

- Unique features : The dimethylfuran substituent distinguishes this compound from phenyl, pyridyl, or benzyl analogs. Its oxygen atom and methyl groups may confer distinct metabolic stability or toxicity profiles.

- Knowledge gaps: Experimental data on solubility, binding affinity, and in vivo efficacy are lacking. Comparative studies with 4-substituted furan-piperazines could clarify positional effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。